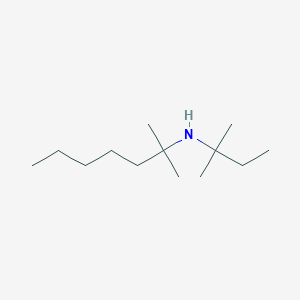![molecular formula C15H18Cl2F2N2O3 B13719994 4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)
4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32642442 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of MFCD32642442 involves several steps, each requiring specific conditions and reagents. The preparation method is designed to ensure high purity and yield, making it suitable for industrial-scale production. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
MFCD32642442 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MFCD32642442 can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
MFCD32642442 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD32642442 is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, the compound is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of MFCD32642442 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
MFCD32642442 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. MFCD32642442 stands out due to its higher stability and reactivity under certain conditions. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C15H18Cl2F2N2O3 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
tert-butyl 3-[(2,6-dichloropyridin-4-yl)-difluoromethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C15H18Cl2F2N2O3/c1-14(2,3)24-13(22)21-4-5-23-8-10(21)15(18,19)9-6-11(16)20-12(17)7-9/h6-7,10H,4-5,8H2,1-3H3 |
Clé InChI |
CMQLGODDTCQVLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1C(C2=CC(=NC(=C2)Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)

![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)


![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)

![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)



